![molecular formula C13H10N2O2 B1470098 1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1507930-59-7](/img/structure/B1470098.png)
1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(2-Cyanophenyl)methyl-1H-pyrrole-3-carboxylic acid (CPPCA) is an important member of the pyrrole carboxylic acid family and has been widely studied due to its potential applications in various fields. CPPCA is a synthetic compound with a unique structure that is composed of a pyrrole ring connected to a carboxyl group and a cyanophenyl group. It has been used in various scientific research applications, including drug development, catalysis, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives : Utilizing a similar pyrrole structure, this research involved the synthesis of 3-(1H-pyrrole-2-carbonyl) propionic acids, followed by cyclization to obtain pyrrolo[2,3-c]azepine-4,8-dione derivatives. These compounds exhibited α-glucosidase inhibition, demonstrating potential biomedical applications (Hu Bin-bin, 2012).
Antitumor Evaluation : A study focused on the synthesis of acenaphtho[1,2-b]pyrrole-carboxylic acid esters, closely related to the queried compound. These derivatives were evaluated for cytotoxicity against A549 and P388 cell lines, showcasing potential in cancer research (Liu et al., 2006).
Pyrrole Derivatives in Synthesis : Research into methyl 3-cyclopropyl-3-oxopropanoate reacting with various compounds led to the creation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other related structures. This demonstrates the versatility of pyrrole derivatives in chemical synthesis (Pokhodylo et al., 2010).
Pharmacological Interest
Synthesis of 1H-1-pyrrolylcarboxamides : This research involved the synthesis of new substituted 1H-1-pyrrolylcarboxamides, showing relevance in pharmacological research. The study demonstrates the potential for creating novel compounds with medical applications (Bijev et al., 2003).
Antimicrobial Agent Synthesis : A study synthesized novel pyrrole-3-carboxylate derivatives and evaluated them as antimicrobial agents. This research highlights the use of pyrrole derivatives in developing new antimicrobial drugs (Hublikar et al., 2019).
Crystallographic Studies
- Crystallographic Analysis : A study focused on the crystal structure of similar pyrrole derivatives, providing valuable information for understanding the molecular structure and potential applications in material science (Maurin et al., 2002).
Miscellaneous Applications
Synthesis of Isotope Enriched Derivatives : Research on the synthesis of isotope-enriched pyrrole derivatives, including 1H-pyrrole-2,3,5-tricarboxylic acid, demonstrates applications in the field of stable isotope chemistry, potentially useful in various scientific studies (Dawadi & Lugtenburg, 2012).
Extraction and Separation Processes : A study examined the extraction of pyridine-3-carboxylic acid using related compounds. This showcases the use of pyrrole derivatives in chemical separation and extraction processes, relevant in industrial chemistry (Kumar & Babu, 2009).
Mechanism of Action
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific protein a compound interacts with is often referred to as its target. The role of the target can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .
Mode of Action
A compound’s mode of action describes how it interacts with its target. This can involve binding to a specific site on the target protein, which can inhibit the protein’s function or, in some cases, enhance it .
Biochemical Pathways
When a compound interacts with its target, it can affect various biochemical pathways in the body. These pathways are chains of chemical reactions that occur within cells, and changes in these pathways can have wide-ranging effects on the body’s function .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes the compound. Factors such as the compound’s chemical structure and the route of administration can influence these processes .
Result of Action
The result of a compound’s action can vary widely depending on its target and mode of action. This can range from inhibiting the growth of bacteria to reducing inflammation in the body .
Action Environment
Various environmental factors can influence a compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
1-[(2-cyanophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-6,9H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYAHSNRMOBUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470017.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)

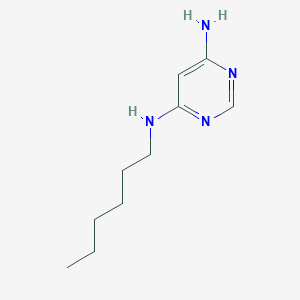
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)
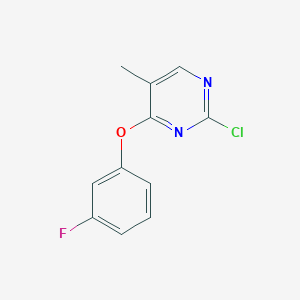

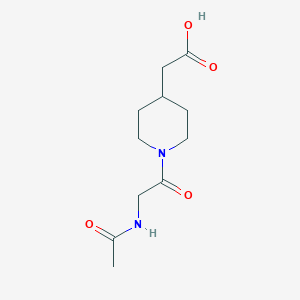

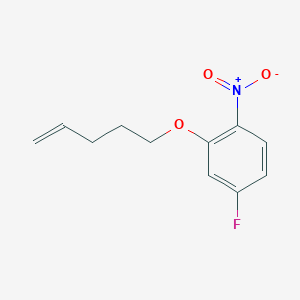

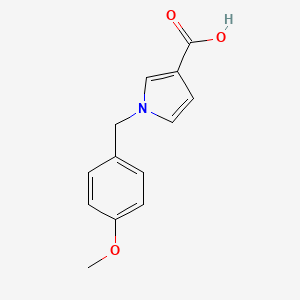
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)